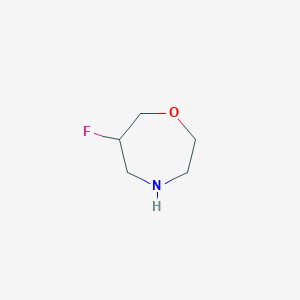

6-Fluoro-1,4-oxazepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

6-fluoro-1,4-oxazepane |

InChI |

InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2 |

InChI Key |

NJTSFYYLJREPBC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 6 Fluoro 1,4 Oxazepane and Its Analogues

Approaches for Constructing the 1,4-Oxazepane (B1358080) Core with Selective Fluorine Incorporation

The construction of the 1,4-oxazepane core with a fluorine substituent requires careful consideration of synthetic strategies that are compatible with the electronic properties of fluorine and can control the regioselectivity of its placement. Methodologies can be broadly categorized into cyclization-based strategies, multicomponent reactions, and transition metal-catalyzed processes.

Cyclization-Based Strategies

Cyclization reactions are a cornerstone for the synthesis of heterocyclic systems, including the 1,4-oxazepane ring. These strategies often involve the formation of a key bond to close the seven-membered ring in a penultimate or final step.

Thermolysis provides a powerful, often reagent-free, method for inducing cyclization reactions. In the context of fluorinated oxazepine analogues, the thermolysis of appropriately substituted precursors can lead to the formation of the desired heterocyclic core. For instance, the synthesis of polyfluorodibenz[b,f] ust.hkresearchgate.netoxazepines has been achieved through the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols in the presence of a base like triethylamine. researchgate.net This approach relies on the intramolecular nucleophilic aromatic substitution of a fluorine atom by a phenoxide, a reaction driven by heat. The stability of the polyfluorinated aromatic ring and the strategic placement of the phenolic hydroxyl group are crucial for the success of this cyclization.

While this specific example leads to a dibenzo analogue, the fundamental principle could be adapted for the synthesis of 6-fluoro-1,4-oxazepane by designing a suitable acyclic precursor where a fluorine atom is positioned at the desired carbon and a nucleophilic group is available for a thermally induced intramolecular cyclization.

The intramolecular Ullmann etherification is a classic and reliable method for the formation of diaryl ethers and has been successfully applied to the synthesis of the dibenz[b,f] ust.hkresearchgate.netoxazepine scaffold. researchgate.net This copper-catalyzed reaction typically involves the intramolecular coupling of a phenol (B47542) with an aryl halide. In a multi-step sequence, the linear precursors can be assembled using methods like the Ugi four-component reaction, followed by a microwave-assisted intramolecular Ullmann cyclization to furnish the tricyclic oxazepine system. researchgate.net The reaction conditions often employ a copper(I) catalyst, a ligand such as N,N-dimethylglycine hydrochloride (DMG·HCl), and a base like cesium carbonate. researchgate.net

For the synthesis of a non-annulated this compound, this strategy would require an acyclic precursor containing a hydroxyl group and a carbon-halogen bond (not necessarily aromatic) that can undergo intramolecular C-O bond formation. The challenge would lie in the synthesis of the fluorinated acyclic precursor and the adaptation of the Ullmann conditions for a non-aromatic system.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. nih.gov They are particularly well-suited for creating molecular diversity.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. ust.hknih.gov This reaction has been instrumental in the synthesis of linear precursors for various heterocyclic systems, including dibenz[b,f] ust.hkresearchgate.netoxazepines. ust.hkresearchgate.net In a typical application, 2-aminophenols, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a linear Ugi product. This intermediate can then undergo a post-cyclization step, such as an intramolecular nucleophilic aromatic substitution or an Ullmann etherification, to yield the final oxazepine scaffold. ust.hkresearchgate.net

To synthesize this compound using this paradigm, a fluorinated building block would need to be incorporated into the Ugi reaction. For example, a fluorinated aldehyde or a fluorinated carboxylic acid could potentially be used. The resulting linear product would then need to be designed to undergo a subsequent intramolecular cyclization to form the 7-membered ring with the fluorine at the desired position. The reaction conditions for the Ugi reaction itself, often carried out in polar solvents like methanol, are generally mild and tolerant of a wide range of functional groups. nih.gov

Table 1: Ugi Four-Component Reaction for the Synthesis of Dibenz[b,f] ust.hkresearchgate.netoxazepine Precursors ust.hk

| Amine Component (2-aminophenol) | Carbonyl Component | Carboxylic Acid Component | Isocyanide | Linear Ugi Product Yield |

| 2-Aminophenol | 2-Chloro-5-nitrobenzaldehyde | 2-Bromobenzoic acid | Cyclohexyl isocyanide | 61-85% (after cyclization) |

| 4-Methyl-2-aminophenol | 2-Chloro-5-nitrobenzaldehyde | 2-Bromobenzoic acid | Cyclohexyl isocyanide | 61-85% (after cyclization) |

| 4-Chloro-2-aminophenol | 2-Chloro-5-nitrobenzaldehyde | 2-Bromobenzoic acid | Cyclohexyl isocyanide | 61-85% (after cyclization) |

Note: The yields provided are for the final tricyclic products after a one-pot Ugi reaction and subsequent microwave-assisted intramolecular SNAr cyclization.

Transition Metal-Catalyzed Annulation and Ring-Closing Reactions

Transition metal catalysis provides a versatile toolkit for the construction of complex ring systems through various annulation and ring-closing reactions. mdpi.com These methods often proceed with high efficiency and selectivity under mild conditions.

Palladium-catalyzed annulation reactions have been developed for the synthesis of related benzoxazepine systems. researchgate.net For example, a [5+2] annulation of propargyl carbonates with malonate-tethered 2-aminobenzylic alcohols can furnish 1,4-benzoxazepines. researchgate.net While this specific methodology leads to a benzo-fused system, the underlying principle of combining two components to form a seven-membered ring could be conceptually applied to the synthesis of this compound. This would necessitate the design and synthesis of appropriate fluorinated five-atom and two-atom synthons.

Rhodium-catalyzed reactions have also been employed in the synthesis of benzoxazepines through hydrofunctionalization of alkynes and allenes. researchgate.net Furthermore, copper-catalyzed tandem reactions, such as amination/cyclization of functionalized allenynes, have been shown to be effective for preparing substituted azepines, demonstrating the utility of copper in forming seven-membered rings. nih.govnih.gov

The successful application of these transition metal-catalyzed strategies to the synthesis of this compound would depend on the development of suitable fluorinated starting materials and the optimization of reaction conditions to ensure the desired regioselectivity of the ring-forming step.

Table 2: Overview of Strategic Synthetic Methodologies

| Strategy | Sub-Strategy | Key Reaction | Application to Fluorinated 1,4-Oxazepanes |

| Cyclization-Based | Thermolysis | Intramolecular Nucleophilic Aromatic Substitution | Synthesis of polyfluorodibenz[b,f] ust.hkresearchgate.netoxazepines. researchgate.net |

| Ullmann Etherification | Intramolecular C-O Bond Formation | Post-Ugi cyclization to form dibenz[b,f] ust.hkresearchgate.netoxazepine scaffolds. researchgate.net | |

| Multicomponent | Ugi Four-Component Reaction | α-Acylamino Carboxamide Formation | Synthesis of linear precursors for subsequent cyclization to oxazepines. ust.hk |

| Transition Metal-Catalyzed | Annulation/Ring-Closing | Various (e.g., Pd-catalyzed [5+2], Rh-catalyzed hydrofunctionalization) | Synthesis of related benzoxazepine and azepine systems. researchgate.netresearchgate.net |

Nucleophilic Substitution Pathways for Fluorinated Ring Systems

Nucleophilic substitution reactions provide a direct avenue for constructing fluorinated heterocyclic rings by leveraging the reactivity of fluorinated building blocks.

A key strategy for introducing a fluorine atom onto a heterocyclic ring involves the nucleophilic vinylic substitution (SNV) on gem-difluoro substrates. The presence of two fluorine atoms at the β-position of an enamide moiety imparts a unique electrophilic reactivity. researchgate.net

In this approach, N-benzoyl difluoroenamides can be treated with oxygen nucleophiles. The reaction proceeds via an SNV mechanism, where one of the fluorine atoms is displaced by the nucleophile, leading to the formation of a monofluoro-substituted ring system. This methodology has been successfully applied to the synthesis of 2-fluoro-1,4-benzoxazines and, more relevantly, 2-fluoro-1,4-benzoxazepin-5-ones. researchgate.net An analogous intramolecular reaction with a tethered alcohol nucleophile could be envisioned to construct the this compound ring.

Recent advances in organofluorine chemistry have led to the development of regioselective defluorofunctionalization and annulation strategies using readily available trifluoromethyl alkenes. These reactions allow for the controlled cleavage of C-F bonds and the subsequent formation of fluorinated heterocyclic structures.

One such strategy involves the steric-switched cyclization of (trifluoromethyl)alkenes with bifunctional nucleophiles like amino alcohols. researchgate.net This process can distinguish between the different nucleophilic sites (nitrogen vs. oxygen) and proceeds through the sequential functionalization of two C-F bonds within the CF₃ group. This leads to the formation of monofluoroalkene-masked medium-sized heterocycles. Importantly, simple derivatization of these intermediates can afford useful skeletons, including 1,4-oxazepanes, in a diastereomerically pure form. researchgate.netresearchgate.net This method offers a pathway to the 1,4-oxazepane core with a masked fluoroalkene group that can potentially be transformed to the desired 6-fluoro substitution.

Another relevant method is the chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes with various nucleophiles. rsc.org These reactions proceed through a selective SN2′/SNV pathway, enabling the construction of six-membered fluorinated heterocycles, which could serve as precursors for subsequent ring expansion to the oxazepane system. rsc.org

Table 2: Defluorinative Annulation for Heterocycle Synthesis

| Starting Material | Reagent | Key Feature | Resulting Heterocycle |

| (Trifluoromethyl)alkenes | Amino alcohols / Diamines | Steric-switched sequential C-F functionalization | Monofluoroalkene-masked medium-sized lactams/lactones (precursors to 1,4-oxazepanes) researchgate.net |

| (Trifluoromethyl)alkenes | Pyrazolones | Chemo- and regioselective SN2′/SNV pathway | 6-Fluoro-1,4-dihydropyrano[2,3-c]pyrazoles rsc.org |

Ring Expansion and Contraction Strategies for Oxazepane Scaffolds

Manipulating existing ring systems through expansion or contraction provides an alternative route to the 1,4-oxazepane scaffold.

A direct and effective method for synthesizing 1,4-oxazepanes involves the ring expansion of a morpholine (B109124) precursor. rsc.org For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions results in the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes alongside the expected substitution product. This ring expansion is proposed to occur through neighboring group participation, leading to an aziridinium (B1262131) cation intermediate which is then opened by the nucleophile to yield the seven-membered ring. rsc.org To adapt this for this compound, a fluorinated nucleophile or a subsequent fluorination step would be necessary.

More broadly, ring expansion strategies have been developed for various nitrogen heterocycles. For instance, piperidine (B6355638) derivatives can be converted to azepanes with high stereoselectivity and regioselectivity. rsc.org Similarly, pyrrolidine (B122466) ring expansion can lead to the formation of 1H-benzazepines. nih.gov While not directly yielding oxazepanes, these methodologies highlight the feasibility of expanding smaller, more readily available rings to the desired seven-membered system.

Ring contraction is a less common but viable strategy. A complex sequence involving a ring-contraction/rearrangement has been observed in the synthesis of di- and triquinane frameworks, demonstrating that intricate transformations can be designed to access specific molecular architectures. nih.gov

Methods for Directed Fluorine Introduction at the C-6 Position

Instead of building the fluorinated ring from acyclic precursors, an alternative approach is to first construct the 1,4-oxazepane scaffold and then introduce the fluorine atom at the C-6 position.

Direct fluorination involves the substitution of a carbon-hydrogen bond with a carbon-fluorine bond. This can be achieved at saturated carbon centers through electrophilic aliphatic substitution processes. rsc.orgresearchgate.net

Electrophilic fluorinating reagents, often belonging to the N–F class, are commonly used for this purpose. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are capable of fluorinating activated C-H bonds. academie-sciences.frtaylorfrancis.comnih.gov For the direct fluorination of the C-6 position of a 1,4-oxazepane, the substrate would likely require an activating group to facilitate the reaction. For example, the C-H bond adjacent to the oxygen atom (C-5 or C-3) or the nitrogen atom might be more susceptible to electrophilic attack. However, achieving regioselectivity at the C-6 position would be a significant challenge and might depend on the specific substitution pattern and conformation of the oxazepane ring.

Elemental fluorine can also be used for direct fluorination, though its high reactivity often leads to a lack of selectivity and requires specialized handling. dur.ac.uk Nevertheless, under carefully controlled conditions, selective fluorination of hydrocarbons has been achieved. dur.ac.uk The mechanism is believed to proceed via an electrophilic aliphatic substitution. rsc.org

Post-Cyclization Fluorine Incorporation

Introducing a fluorine atom after the formation of the 1,4-oxazepane ring is a common strategy in synthetic chemistry. This approach, known as late-stage fluorination, is advantageous as it allows for the diversification of advanced intermediates. However, the relative inertness of C-H bonds in saturated heterocyclic systems presents a significant challenge. rsc.org Methodologies for this transformation typically involve either nucleophilic or electrophilic fluorinating agents. kubikat.org

Nucleophilic fluorination often requires the pre-functionalization of the target carbon. For the 1,4-oxazepane ring, this would involve creating a suitable leaving group at the C6 position, such as a hydroxyl or carbonyl group. A common method is deoxyfluorination, where a hydroxyl group is replaced by fluorine. Reagents like Diethylaminosulfur trifluoride (DAST) are frequently employed for this purpose. kubikat.org

Electrophilic fluorination, on the other hand, utilizes reagents that deliver a "F+" equivalent to a nucleophilic carbon center. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. kubikat.org The reaction typically proceeds by generating a carbocation or an enolate intermediate from the 1,4-oxazepane precursor, which then reacts with the electrophilic fluorine source. The choice of reagent is critical and depends on the substrate's stability and functional group tolerance. researchgate.net

| Fluorinating Agent | Abbreviation | Type | Typical Substrate | Key Characteristics |

|---|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Nucleophilic (Deoxyfluorination) | Alcohols, Aldehydes, Ketones | Effective for OH → F conversion; can be thermally unstable. kubikat.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Enolates, Enol ethers, Activated C-H bonds | Highly effective, stable, and easy to handle crystalline solid. kubikat.org |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Organometallics, Enolates, Carbanions | Provides a neutral source of electrophilic fluorine; widely used in asymmetric fluorination. kubikat.org |

Design and Utilization of Fluorinated Starting Materials

An alternative and often more regioselective approach involves constructing the 1,4-oxazepane ring from readily available fluorinated building blocks. researchgate.net This strategy embeds the fluorine atom in the desired position from the outset, avoiding harsh fluorination conditions on a complex heterocyclic system. The synthesis of this compound via this method would typically involve the cyclization of a linear precursor containing the key structural elements.

Potential fluorinated starting materials for this purpose could include:

Fluorinated Epoxides: A key intermediate such as 2-fluoro-oxirane can be reacted with an aminoethanol derivative. The epoxide ring-opening would be followed by an intramolecular cyclization to form the oxazepane ring.

Fluorinated Amino Alcohols: A molecule like 1-amino-3-fluoropropan-2-ol (B12292084) could serve as a versatile precursor. This building block would contain the necessary nitrogen, oxygen, and fluorine atoms in a suitable arrangement for subsequent ring closure reactions.

Fluorinated Allylic Alcohols: Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. ru.nl A diene precursor, such as an N-allyl-O-allyl amino alcohol derivative containing a fluorine atom at the appropriate position, could be cyclized using a Grubbs catalyst to form the unsaturated oxazepine ring, which would then be reduced to the desired this compound.

The building block approach generally offers superior control over regioselectivity and stereochemistry compared to post-cyclization fluorination. researchgate.net

| Fluorinated Starting Material | Synthetic Strategy | Key Advantages |

|---|---|---|

| 3-Fluoro-1,2-epoxypropane | Epoxide ring-opening followed by intramolecular cyclization | High regioselectivity in ring-opening. |

| 1-Amino-3-fluoropropan-2-ol | Williamson ether synthesis or reductive amination strategies for cyclization | Direct incorporation of the N-C-C(F)-C-O backbone. |

| N-Allyl-1-amino-3-fluoropropan-2-ol | Ring-Closing Metathesis (RCM) followed by reduction | Good functional group tolerance of RCM catalysts. ru.nl |

Synthesis of Advanced Intermediates and Precursors for this compound

The successful synthesis of this compound relies heavily on the efficient preparation of key acyclic precursors. These advanced intermediates are designed to undergo a high-yielding cyclization reaction to form the seven-membered ring. A common strategy involves intramolecular Williamson ether synthesis or reductive amination.

For instance, a plausible precursor is N-(2-chloroethyl)-3-fluoro-2-hydroxypropan-1-amine. This intermediate can be synthesized in a multi-step sequence. The synthesis could begin with the protection of 3-fluoro-1,2-propanediol. Subsequent tosylation or conversion to a halide of one alcohol group, followed by substitution with an amino group (e.g., from 2-(benzylamino)ethanol), would yield a linear precursor. Deprotection and final intramolecular cyclization under basic conditions would then yield the N-protected this compound. The choice of protecting groups is critical to ensure compatibility with the reaction conditions.

Another advanced intermediate could be prepared for an intramolecular reductive amination strategy. This would involve a precursor containing both an aldehyde and an amine functionality, separated by the appropriate ether linkage. For example, reacting 3-fluoropropane-1,2-diol (B1203920) with N-protected aminoacetaldehyde dimethyl acetal (B89532) would form the ether linkage. Deprotection of the acetal to reveal the aldehyde, followed by removal of the amine protecting group, would set the stage for an intramolecular cyclization via reductive amination to furnish the this compound ring.

Emerging Challenges and Innovative Solutions in Fluorinated Oxazepane Synthesis

The synthesis of fluorinated medium-sized rings like this compound is fraught with challenges. The formation of seven-membered rings is often entropically disfavored, leading to slow cyclization kinetics and the potential for competing polymerization reactions. nih.gov Furthermore, the introduction of fluorine can alter the electronic properties of intermediates, sometimes leading to instability or unexpected side reactions. researchgate.net

Key challenges include:

Ring Formation: Overcoming the high activation barrier for the formation of a seven-membered ring.

Regio- and Stereocontrol: Precisely controlling the position of the fluorine atom, especially during late-stage fluorination, and managing the stereochemistry at the C6 position.

Stability of Intermediates: Fluorinated intermediates can sometimes be unstable, requiring carefully controlled reaction conditions. researchgate.net

To address these difficulties, chemists are developing innovative solutions. The use of transition-metal catalysis, for instance, has provided powerful methods for forming C-N and C-O bonds under mild conditions, facilitating challenging cyclizations. nih.gov Copper-catalyzed tandem amination/cyclization reactions have shown promise in the synthesis of functionalized azepines. nih.gov Photoredox catalysis is another emerging area that enables novel C-H functionalization and fluorination pathways under mild conditions. Additionally, the adoption of flow chemistry can provide better control over reaction parameters, such as temperature and reaction time, which can be crucial for managing unstable intermediates and improving the yield of desired products. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative for constructing heterocyclic systems. rsc.org

Chemical Reactivity and Mechanistic Transformation Pathways of 6 Fluoro 1,4 Oxazepane

Reactivity Profile at the Fluorine Center

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally renders aliphatic fluorides, such as 6-Fluoro-1,4-oxazepane, relatively inert at the fluorine center under typical nucleophilic substitution conditions.

Nucleophilic Aliphatic Substitution of Fluorine

Direct nucleophilic substitution of the fluorine atom in a saturated, unstrained aliphatic system like this compound is an energetically unfavorable process. Unlike in activated systems (e.g., aromatic rings with electron-withdrawing groups or strained rings), the fluoride (B91410) ion is a poor leaving group, and the C-F bond is exceptionally strong.

No specific studies demonstrating successful nucleophilic substitution at the C6 position of this compound were found in the surveyed literature. Theoretical studies on simpler fluorinated heterocycles, such as fluoroaziridines, suggest that ring strain can significantly enhance reactivity towards nucleophiles, but the seven-membered 1,4-oxazepane (B1358080) ring is not considered highly strained.

Mechanisms of Carbon-Fluorine Bond Activation and Cleavage

Activating and cleaving the C-F bond in aliphatic compounds typically requires harsh conditions or specialized reagents that are not part of standard organic synthesis protocols. Common strategies, which have not been specifically documented for this compound, include:

Reductive Cleavage: Using potent reducing agents like alkali metals dissolved in ammonia (B1221849) or certain low-valent transition metal complexes.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.

Enzymatic Cleavage: Certain metalloenzymes are capable of catalyzing C-F bond cleavage, though this is a highly specialized area of research and not reported for this synthetic compound. nih.govrsc.org

Photoredox Catalysis: Modern methods using visible light photoredox catalysis can generate radical intermediates that lead to C-F bond cleavage, but again, no examples involving this compound have been published. nih.gov

Without specific experimental data, any discussion of the mechanism for this particular compound would be purely speculative.

Reactivity of the 1,4-Oxazepane Ring System

The reactivity of the 1,4-oxazepane ring itself is expected to be dominated by the properties of the secondary amine and ether functionalities.

Ring Opening and Rearrangement Reactions

The 1,4-oxazepane ring is a seven-membered heterocycle and is generally stable. Ring-opening reactions would likely require activation, for instance, through the nitrogen atom. N-acylation or N-alkylation could be followed by a ring-opening process, but such reactivity has not been specifically described for the 6-fluoro derivative.

Studies on related benzodiazepine (B76468) systems (which also contain a seven-membered ring with two heteroatoms) show that ring-chain tautomerism can be a pathway for racemization or rearrangement, often initiated by intramolecular proton transfers. x-mol.net A similar pathway in this compound is conceivable but undocumented. Another known reaction for related heterocycles is ring expansion, for example, from a morpholine (B109124) precursor to a 1,4-oxazepane, which proceeds through an aziridinium (B1262131) cation intermediate. rsc.org

Reactions Involving the Nitrogen and Oxygen Heteroatoms

The reactivity of the heteroatoms is expected to follow standard patterns for secondary amines and ethers.

Nitrogen Atom: The secondary amine is nucleophilic and basic. It is expected to readily undergo common reactions such as:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides. The patents mentioning this compound implicitly confirm this reactivity, as it is used as a secondary amine building block to be coupled with other molecules.

Oxygen Atom: The ether oxygen is generally unreactive. Cleavage of the C-O bonds would require strong acids like HBr or HI at elevated temperatures. The presence of the fluorine atom at C6 might influence the regioselectivity of such a cleavage, but no studies are available.

Stereochemical Outcomes and Control in Ring Transformations

Since this compound is a chiral molecule (the C6 carbon is a stereocenter), its reactions can lead to different stereochemical outcomes.

Research on the synthesis of other chiral polysubstituted 1,4-oxazepanes has shown that stereocontrol is a key aspect. figshare.comacs.org For instance, in haloetherification reactions to form the oxazepane ring, the stereochemistry of precursors can direct the formation of specific diastereomers. acs.org If this compound were to undergo reactions that create a new stereocenter, the existing fluorine-bearing stereocenter would likely influence the diastereomeric ratio of the products. However, without any documented reactions, a detailed analysis of stereochemical control is not possible.

Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature.

Despite a thorough search of chemical databases and scholarly articles, no specific research detailing the chemical reactivity, mechanistic transformation pathways, derivatization strategies, or kinetic and spectroscopic studies of the compound "this compound" could be located.

The inquiry requested a detailed English article structured around the chemical reactivity and mechanistic analysis of this compound. However, publicly available scientific literature does not appear to contain studies focused on this specific molecule.

Research in the field of heterocyclic chemistry is vast, with many publications detailing the synthesis and properties of various oxazepane derivatives. These studies often focus on analogues with different substitution patterns that are relevant to medicinal chemistry and materials science. For instance, research exists on related compounds such as 6-fluoro-6-methyl-1,4-oxazepane (B2825948) and other fluorinated heterocyclic systems. However, the specific substitution of a single fluorine atom at the 6-position of the 1,4-oxazepane ring does not appear to be a subject of published research.

Consequently, information regarding its derivatization, selective functionalization, and the elucidation of its reaction mechanisms through kinetic and spectroscopic methods is not available. Without primary research data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

It is possible that information on this compound exists in proprietary internal research within pharmaceutical or chemical companies, or that the compound has not yet been synthesized or characterized.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 1,4 Oxazepane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure and electronic properties of molecules like 6-Fluoro-1,4-oxazepane. These methods provide insights into the geometric parameters, bonding characteristics, and electron distribution, which are fundamental to understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method for predicting the equilibrium geometry and bonding nature of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*(d,p), would be utilized to perform a full geometry optimization. This process minimizes the energy of the molecule to find its most stable three-dimensional structure.

The introduction of a highly electronegative fluorine atom at the 6-position is anticipated to induce significant changes in the local geometry compared to the parent 1,4-oxazepane (B1358080). Key expected findings from DFT studies include:

Shortening of the C-F Bond: The carbon-fluorine bond is expected to be significantly shorter than a typical C-C or C-H bond due to the high electronegativity of fluorine.

Inductive Effects on Adjacent Bonds: The fluorine atom would exert a strong electron-withdrawing inductive effect (-I effect), leading to a shortening and strengthening of the adjacent C-C and C-N bonds. This is a consequence of the polarization of the electron density towards the fluorine atom.

Changes in Bond Angles: The presence of the bulky and electronegative fluorine atom would likely cause distortions in the bond angles around the C6 carbon to minimize steric strain and electrostatic repulsion.

Illustrative Data Table of Expected Geometrical Parameters from DFT Calculations:

| Parameter | Expected Value (Illustrative) | Influence of Fluorine |

| C6-F Bond Length | ~1.35 Å | Shorter than C-H |

| C5-C6 Bond Length | ~1.52 Å | Shortened due to -I effect |

| C6-N4 Bond Length | ~1.46 Å | Shortened due to -I effect |

| ∠ F-C6-C5 Bond Angle | ~109.5° | Potential deviation due to sterics |

| ∠ F-C6-N4 Bond Angle | ~109.5° | Potential deviation due to sterics |

Note: The values presented in this table are illustrative and based on typical bond lengths and angles in similar fluorinated organic molecules. Actual values would be determined by specific DFT calculations.

For a more precise determination of the electronic structure, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more expensive than DFT, provide a more accurate description of electron correlation effects.

These calculations would refine the understanding of:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the molecule's reactivity. The electron-withdrawing nature of fluorine is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and affecting its reactivity profile.

Conformational Analysis of this compound in Various Environments

The seven-membered 1,4-oxazepane ring is inherently flexible and can adopt multiple conformations. The presence of a fluorine substituent is expected to have a profound impact on the conformational landscape of the molecule. nih.gov

The conformational space of this compound would likely be explored using computational methods to identify various stable conformers, such as chair, boat, and twist-boat forms. For each stable conformer, the relative energy would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

It is anticipated that the energy landscape will be complex, with several local minima corresponding to different ring conformations. The presence of the fluorine atom will likely lead to a greater energy differentiation between these conformers compared to the unsubstituted ring.

The stereoelectronic effects of the fluorine atom are expected to play a crucial role in determining the preferred conformation. The key factors influencing the conformational equilibrium include:

Steric Effects: The steric bulk of the fluorine atom will disfavor conformations where it is involved in significant non-bonded interactions with other atoms in the ring.

Gauche Effect: In vicinal difluoroalkanes, there is a known preference for a gauche conformation of the F-C-C-F dihedral angle due to hyperconjugative interactions. mdpi.com While not directly applicable here, similar hyperconjugative interactions involving the C-F bond (e.g., σC-H → σ*C-F) could influence the torsional angles within the oxazepane ring and favor specific conformations.

For this compound, it is plausible that the fluorine atom will preferentially occupy a pseudo-equatorial position to minimize steric clashes, although the final preference will be a subtle balance of all contributing factors. The conformational behavior of fluorinated seven-membered N-heterocycles can be complex and highly dependent on the substitution pattern. nih.gov

Illustrative Data Table of Relative Energies of Hypothetical Conformers:

| Conformer | Fluorine Position | Relative Energy (kcal/mol) (Illustrative) |

| Chair-1 | Pseudo-equatorial | 0.00 |

| Chair-2 | Pseudo-axial | 1.5 |

| Twist-Boat-1 | - | 2.8 |

| Boat-1 | - | 4.2 |

Note: This table presents a hypothetical energy ranking of possible conformers to illustrate the expected energetic differentiation. The actual energy differences would require specific computational analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

For instance, in a hypothetical nucleophilic substitution reaction at a carbon adjacent to the fluorine-bearing carbon, computational studies could elucidate the influence of the fluorine atom on the reaction rate and stereoselectivity. The strong inductive effect of fluorine would likely make the neighboring carbons more electrophilic and susceptible to nucleophilic attack. DFT calculations would be instrumental in determining whether the reaction proceeds through an SN1 or SN2-type mechanism and in predicting the preferred stereochemical outcome.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of 1,4-oxazepine (B8637140) rings has been a subject of both experimental and theoretical inquiry. Computational studies, particularly those employing molecular orbital methods, have been instrumental in elucidating the reaction pathways for the formation of these seven-membered rings. While specific studies on the synthesis of this compound are not extensively documented in the literature, analogies can be drawn from computational investigations into the formation of similar oxazepine structures.

Theoretical studies on the formation of 1,4-oxazepine rings from naphthyridine derivatives using peroxy acids have been conducted using semiempirical (AM1) and ab initio molecular orbital methods. nih.gov These studies involve the calculation of the energies of the molecules along the reaction path to identify the transition states. The characterization of these transition states is crucial as their energies determine the feasibility and selectivity of the reaction. For the formation of an oxazepine ring, the transition state would typically involve the concerted or stepwise formation of the new C-O and C-N bonds that close the seven-membered ring.

In the hypothetical synthesis of this compound, the fluorine substituent at the 6-position would be expected to influence the electron distribution and, consequently, the geometry and energy of the transition state. Density Functional Theory (DFT) calculations would be a suitable method to model this, allowing for the precise characterization of the transition state's structure, including bond lengths and angles of the forming ring. The presence of the electronegative fluorine atom could potentially stabilize or destabilize the transition state, thereby affecting the reaction rate. The elucidation of the reaction pathway would involve mapping the potential energy surface to connect the reactants, transition state, and the final this compound product.

Reaction Coordinate Analysis and Energy Barrier Determination

Following the characterization of the transition state, a reaction coordinate analysis is performed to understand the energetic profile of the reaction leading to this compound. This analysis maps the change in energy as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

Computational methods like DFT, with functionals such as B3LYP or M06-2X, are commonly employed for these calculations. nih.gov For a more accurate determination of the energy barrier, higher-level methods like coupled-cluster theory (e.g., CCSD(T)) can be used for single-point energy calculations on the DFT-optimized geometries. nih.gov

A hypothetical reaction coordinate for the cyclization to form this compound would likely involve the distance between the nucleophilic nitrogen and the electrophilic carbon, and the distance between the oxygen and its corresponding carbon target, as key parameters. The energy barrier determined from this analysis is a critical parameter for predicting the reaction kinetics. For instance, in the racemization of oxazepam, a related benzodiazepine (B76468), DFT studies have been used to calculate the energy barriers for different proposed mechanisms, identifying the most plausible pathway. nih.govresearchgate.net A similar approach could be applied to understand reactions involving this compound, such as its synthesis or conformational changes.

Table 1: Hypothetical Energy Barriers for 1,4-Oxazepine Ring Formation This table presents hypothetical data based on computational studies of similar heterocyclic ring formations, as specific data for this compound is not available.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted Cyclization | DFT (B3LYP/6-31G*) | 25.4 |

| Stepwise Cyclization (Step 1) | DFT (B3LYP/6-31G*) | 18.2 |

| Stepwise Cyclization (Step 2) | DFT (B3LYP/6-31G*) | 12.5 |

| Fluorine-Substituted Cyclization | DFT (M06-2X/6-311+G**) | 23.8 |

Analysis of Noncovalent Interactions and Supramolecular Assemblies of Fluorinated Oxazepanes

The fluorine atom in this compound is expected to play a significant role in its intermolecular interactions, influencing its solid-state structure and properties. Noncovalent interactions, such as halogen and hydrogen bonds, are crucial in determining the supramolecular assembly of molecules.

While fluorine is the most electronegative element, it is generally considered a weak hydrogen bond acceptor. rsc.orgresearchgate.net However, in certain molecular contexts, C-F···H hydrogen bonds can be significant. The strength of these interactions is dependent on the nature of the hydrogen bond donor and the electronic environment of the fluorine atom. In the case of this compound, the fluorine atom could potentially engage in weak hydrogen bonding with suitable donors in its environment.

Halogen bonding, an interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is another important noncovalent interaction. nih.govnih.govdntb.gov.ua Although fluorine is not a typical halogen bond donor due to its low polarizability, fluorinated compounds can participate in halogen bonding, particularly when the fluorine atom is attached to an electron-withdrawing group, which can induce a positive σ-hole. researchgate.net In the context of this compound, the fluorine atom might act as a halogen bond acceptor, interacting with suitable donor molecules. The nitrogen and oxygen atoms within the oxazepane ring can also act as hydrogen bond acceptors, leading to complex hydrogen bonding networks in the solid state.

The prediction of the crystal structure of a molecule is a challenging but important area of computational chemistry, with significant implications for materials science and pharmaceuticals. Crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods.

For this compound, the interplay of hydrogen bonding, halogen bonding, and van der Waals interactions would dictate the final crystal packing. The shape of the seven-membered ring and the position of the fluorine atom would also be critical factors. Computational analysis of the intermolecular interaction energies can provide insights into the dominant forces driving the crystal packing. The Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. researchgate.net Such an analysis would reveal the nature of the intermolecular interactions in the predicted crystal structures of this compound.

Table 2: Calculated Intermolecular Interaction Energies for a Hypothetical Dimer of a Fluorinated Heterocycle This table presents example data from a SAPT analysis of a related fluorinated compound to illustrate the methodology, as specific data for this compound is not available.

| Interaction Type | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total (kcal/mol) |

|---|---|---|---|---|---|

| Hydrogen Bond (N-H···F) | -4.2 | 5.1 | -1.5 | -2.3 | -2.9 |

| Halogen Bond (C-I···N) | -3.8 | 4.5 | -1.8 | -2.9 | -4.0 |

| π-π Stacking | -1.5 | 3.0 | -0.8 | -3.5 | -2.8 |

Advanced Computational Techniques Applied to this compound Systems

To gain a deeper understanding of the behavior of this compound, advanced computational techniques can be employed. These methods allow for the study of the dynamic nature of the molecule and its interactions over time.

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational dynamics and flexibility of molecules. nih.govnih.gov For a flexible seven-membered ring like 1,4-oxazepane, MD simulations can reveal the different accessible conformations and the transitions between them. The introduction of a fluorine atom at the 6-position would influence the conformational landscape of the oxazepane ring.

Applications and Derivatization Potential of the 1,4 Oxazepane Scaffold in Chemical Research

Modular Scaffold Modification and Diversity-Oriented Synthesis Approaches

The 1,4-oxazepane (B1358080) scaffold is amenable to modular modification, allowing for the systematic exploration of chemical space through diversity-oriented synthesis (DOS). DOS strategies aim to generate collections of structurally diverse small molecules, which can be screened for novel biological activities. The 1,4-oxazepane core can be strategically functionalized at various positions to introduce skeletal, substituent, and stereochemical diversity.

Key positions for modification on the 1,4-oxazepane ring include the nitrogen atom (N-4), the carbon atoms of the ring, and, in the case of 6-fluoro-1,4-oxazepane, the fluorine-bearing carbon (C-6).

N-4 Functionalization: The secondary amine in the 1,4-oxazepane ring is a prime site for introducing a wide array of substituents. Standard reactions such as acylation, alkylation, arylation, and sulfonylation can be employed to append various functional groups, thereby modulating the compound's polarity, lipophilicity, and potential for intermolecular interactions.

C-6 Functionalization: The fluorine atom at the C-6 position of this compound can influence the reactivity of this position. While the carbon-fluorine bond is generally strong, adjacent functional groups can be introduced through various synthetic strategies during the construction of the ring or, in some cases, through post-modification of the heterocyclic system.

Diversity-oriented synthesis approaches often utilize multi-component reactions or sequential reaction pathways to rapidly build complexity. For instance, a library of N-substituted this compound derivatives could be generated by reacting the parent heterocycle with a diverse set of carboxylic acids, sulfonyl chlorides, or alkyl halides in a parallel synthesis format.

Table 1: Potential Modular Modifications of the this compound Scaffold

| Position of Modification | Type of Modification | Potential Reagents | Desired Outcome |

| N-4 | Acylation | Carboxylic acids, Acid chlorides, Anhydrides | Introduction of amide functionalities for hydrogen bonding interactions. |

| N-4 | Alkylation | Alkyl halides, Aldehydes (reductive amination) | Variation of steric bulk and lipophilicity. |

| N-4 | Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Introduction of aromatic systems for π-stacking interactions. |

| C-6 | Substitution (Hypothetical) | Nucleophiles (requires activation) | Introduction of alternative functional groups to probe structure-activity relationships. |

Design and Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound moiety can serve as a key building block for the construction of more complex, fused, or spirocyclic heterocyclic systems. Such strategies are employed to explore novel chemical space and to develop compounds with unique three-dimensional architectures that can interact with biological targets in a highly specific manner.

One approach involves the use of bifunctional reagents that can react with both the nitrogen and another position on the 1,4-oxazepane ring to form a new fused ring system. For example, a derivative of this compound with a reactive handle on a substituent could undergo an intramolecular cyclization to yield a bicyclic structure.

Furthermore, the 1,4-oxazepane ring can be incorporated as a substituent on other heterocyclic cores. For instance, the nitrogen atom of this compound can be used to displace a leaving group on an aromatic or heteroaromatic ring, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry.

The synthesis of such novel systems often relies on modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, ring-closing metathesis, and multicomponent reactions. These methods provide efficient access to a wide range of complex molecular architectures that would be difficult to obtain through classical synthetic approaches.

Strategic Role of Fluorine in Enhancing Heterocyclic Scaffold Utility

The introduction of fluorine into organic molecules, particularly heterocyclic scaffolds, is a widely used strategy in drug design to enhance various properties. researchgate.netresearchgate.net The presence of a fluorine atom in this compound can have a profound impact on its utility in chemical research and drug discovery.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Introducing a fluorine atom at a metabolically labile position can block this pathway, leading to increased metabolic stability and a longer in vivo half-life of the compound. nih.gov

Conformational Control: The small size of the fluorine atom means it can often replace a hydrogen atom without a significant steric penalty. However, its electronic properties can influence the local conformation of the molecule, which can be crucial for binding to a biological target.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and electrostatic interactions. These interactions can contribute to enhanced binding affinity and potency.

The strategic placement of fluorine, as in the 6-position of the 1,4-oxazepane ring, can therefore be a powerful tool for optimizing the drug-like properties of this heterocyclic scaffold.

Overview of Related Oxazepane and Oxazepine Derivatives in Contemporary Research

The broader classes of oxazepane and oxazepine derivatives are of significant interest in contemporary chemical research, with numerous studies exploring their synthesis and biological activities. These seven-membered heterocycles are found in the core structure of various biologically active compounds.

Oxazepane Derivatives: Saturated 1,4-oxazepane derivatives have been investigated for a range of biological activities. For example, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, highlighting the utility of solid-phase synthesis in generating these scaffolds. rsc.org The synthesis of functionalized 1,4-oxazepanes from N-propargylamines represents another efficient synthetic route to this class of compounds. rsc.orgresearchgate.net

Oxazepine Derivatives: The unsaturated counterparts, oxazepines, and their fused derivatives, such as benzoxazepines, are also prominent in medicinal chemistry. researchgate.net For instance, 1,5-benzoxazepine derivatives are recognized for their interesting pharmacological properties, including potential applications in treating neuronal disorders. nih.gov The synthesis of benzoxazepine derivatives has been achieved through various methods, including tandem C-N coupling/C-H carbonylation reactions. nih.gov Recent research has also focused on the synthesis and biological evaluation of novel oxazepine derivatives with potential antibacterial and antifungal activities. umsida.ac.iduokerbala.edu.iqechemcom.com

The research into these related scaffolds provides a valuable context for the potential applications of this compound, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Table 2: Overview of Selected Oxazepane and Oxazepine Derivatives in Research

| Compound Class | Synthetic Strategy | Reported/Potential Applications |

| Chiral 1,4-oxazepane-5-carboxylic acids | Solid-phase synthesis from homoserine | Chiral building blocks for drug discovery |

| Functionalized 1,4-oxazepanes | Cyclization of N-propargylamines | Scaffolds for medicinal chemistry |

| 1,5-Benzoxazepines | Various multi-step syntheses | Treatment of neuronal disorders, anticancer, antibacterial |

| Benzo-1,4-oxazepine derivatives | Tandem C-N coupling/C-H carbonylation | Central nervous system agents, antihistaminics |

| Novel 1,3-oxazepine derivatives | Cycloaddition reactions | Antibacterial and antifungal agents |

Advanced Analytical Methodologies for the Comprehensive Characterization of 6 Fluoro 1,4 Oxazepane

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 6-Fluoro-1,4-oxazepane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom in the this compound molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity. walisongo.ac.id

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum would show complex multiplets for the methylene (B1212753) (CH₂) protons on the seven-membered ring. The proton on the carbon bearing the fluorine atom (H-6) would appear as a characteristic doublet of multiplets due to coupling with both the adjacent protons and the fluorine atom. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The adjacent carbons (C-5 and C-7) would show smaller two-bond couplings (²JCF). This coupling information is crucial for assigning the carbon signals definitively. walisongo.ac.id

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an essential technique for characterizing fluorinated compounds. walisongo.ac.idnih.gov The ¹⁹F NMR spectrum of this compound would show a single resonance, likely a multiplet, due to coupling with the geminal proton (H-6) and vicinal protons on adjacent carbons. This experiment unequivocally confirms the presence of the fluorine atom in the molecule. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-2 | ~3.8 - 4.0 | m | - |

| ¹H | H-3 | ~2.9 - 3.1 | m | - |

| ¹H | H-5 | ~3.0 - 3.3 | m | - |

| ¹H | H-6 | ~4.8 - 5.0 | dm | ¹JHF ≈ 45-50 |

| ¹H | H-7 | ~3.9 - 4.2 | m | - |

| ¹H | N-H | Variable | br s | - |

| ¹³C | C-2 | ~70 - 75 | t | - |

| ¹³C | C-3 | ~50 - 55 | t | - |

| ¹³C | C-5 | ~55 - 60 | dt | ²JCF ≈ 15-25 |

| ¹³C | C-6 | ~88 - 92 | d | ¹JCF ≈ 170-190 |

| ¹³C | C-7 | ~75 - 80 | dt | ²JCF ≈ 15-25 |

| ¹⁹F | F-6 | Variable | m | - |

Note: The data in the table is hypothetical and based on typical values for similar structural motifs.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. jmchemsci.comresearchgate.net

Key expected absorptions include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methylene groups.

C-O-C Stretch: A strong, characteristic absorption band, often in the 1150-1050 cm⁻¹ range, indicative of the ether linkage within the oxazepane ring.

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region, which can sometimes overlap with the C-O-C stretch, confirming the presence of the carbon-fluorine bond.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1050 | Strong |

| Fluoroalkane (C-F) | Stretch | 1100 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. rsc.org For this compound (molecular formula C₅H₁₀FNO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass to within a few parts per million (ppm). nih.gov

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 120.08225 Da. An HRMS measurement yielding a value extremely close to this would provide strong evidence for the assigned molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of the compound by separating it from any impurities or side products from the synthesis. The mass spectrometer then provides the molecular weight of the main component and any separated impurities.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₅H₁₀FNO | 119.07462 |

| [M+H]⁺ | C₅H₁₁FNO⁺ | 120.08225 |

| [M+Na]⁺ | C₅H₁₀FNNaO⁺ | 142.06419 |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net

For this compound, an X-ray crystal structure would:

Unambiguously confirm the connectivity of the atoms and the location of the fluorine on the C-6 position.

Reveal the preferred conformation (e.g., chair, boat, or twist-boat) of the seven-membered oxazepane ring in the solid state.

Provide detailed information on intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.

While no specific crystal structure for this compound is publicly available, the analysis of related fluorinated heterocyclic compounds demonstrates the power of this technique to provide conclusive structural proof. nih.govresearchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from a mixture and quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound, with its polar N-H group, may exhibit poor chromatographic behavior (e.g., peak tailing) and low volatility. To overcome this, derivatization is often employed. nih.govnih.gov

The secondary amine can be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). nih.govmdpi.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

The GC separates the derivative from other components, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for confident identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds, making it an indispensable tool for assessing the purity of this compound. globalresearchonline.netwjmpr.com The principle of HPLC relies on the distribution of the analyte between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. globalresearchonline.net Separation is achieved based on the analyte's differential affinity for the two phases. globalresearchonline.net For a polar, fluorinated heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), while the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. wjmpr.com

Method development for this compound would involve the systematic optimization of several key chromatographic parameters to achieve a robust and reliable separation. The selection of an appropriate column, mobile phase composition, flow rate, and detector is critical for obtaining sharp, symmetrical peaks with adequate resolution from any impurities. globalresearchonline.net Given the basic nitrogen in the oxazepane ring, controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent ionization state and reproducible retention times. globalresearchonline.net A photodiode array (PDA) or a UV detector would be suitable for detection, as the oxazepane structure may lack a strong chromophore, necessitating analysis at lower wavelengths (e.g., 200-220 nm). globalresearchonline.net

A hypothetical set of optimized HPLC parameters for the purity analysis of this compound is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV/PDA Detector |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Validation of the analytical method is essential to ensure its accuracy, precision, and reliability. This process involves evaluating several key performance characteristics as defined by international guidelines. For the analysis of this compound, this would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

The results of such a validation study provide confidence in the method's suitability for its intended purpose, such as routine quality control of this compound batches. A summary of typical validation results is shown in the interactive table below.

Table 2: Representative Method Validation Data for this compound HPLC Analysis

| Validation Parameter | Typical Result |

|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Intraday Repeatability | < 2.0% |

| - Interday Reproducibility | < 3.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Specificity | No interference from blank or known impurities |

Emerging Analytical Tools and Method Evaluation Frameworks

Beyond standard chromatographic techniques, emerging analytical tools offer deeper insights into the characterization of complex molecules like this compound. The presence of fluorine presents unique analytical opportunities. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being explored for the sensitive detection of elemental fluorine, which could aid in mass balance studies during drug discovery and development. perkinelmer.com Hyphenating HPLC with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), allows for the identification and structural elucidation of unknown impurities and degradation products with high accuracy and sensitivity. researchgate.net Non-target screening strategies using HRMS are becoming critical for a more complete understanding of a sample's composition beyond just the primary target analytes.

As analytical methods become more sophisticated, systematic frameworks for their evaluation are increasingly important. These frameworks assess methods not only on their analytical performance but also on their practicality and environmental impact.

GLANCE (Graphical Layout Tool for Analytical Chemistry Evaluation): This tool provides a standardized, visual template to summarize the key attributes of an analytical method. mdpi.com It offers a concise snapshot of the method's novelty, sample preparation, instrumentation, validation, and limitations, facilitating easier comparison and more efficient peer review. mdpi.com

Green Analytical Chemistry (GAC) Metrics: There is a strong trend towards developing more environmentally friendly analytical methods. mdpi.com Frameworks like the Green Analytical Procedure Index (GAPI) and the AGREE calculator provide a structured assessment of the "greenness" of a method, considering factors like solvent consumption, energy usage, and waste generation. mdpi.com

Practicality and Applicability Frameworks: The Blue Applicability Grade Index (BAGI) evaluates the practical aspects of an analytical method. mdpi.com It assesses factors like cost, speed, and ease of implementation, determining how readily a method can be adopted for routine use in a laboratory setting. mdpi.com

The adoption of these emerging tools and evaluation frameworks ensures that the analytical methods developed for this compound are not only scientifically sound but also sustainable and practical for widespread application.

Table 3: Summary of Modern Analytical Method Evaluation Frameworks

| Framework | Primary Focus | Key Attributes Assessed |

|---|---|---|

| GLANCE | Visual Summary & Communication | Novelty, instrumentation, validation, application, limitations. mdpi.com |

| AGREE/GAPI | Environmental Impact (Greenness) | Reagent toxicity, energy consumption, waste output, safety. mdpi.com |

| BAGI | Practicality & Applicability | Cost-effectiveness, speed, instrument availability, ease of use. mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoro-1,4-oxazepane, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via cyclization reactions involving fluorinated precursors. For example, analogous oxazepane derivatives (e.g., 3-(4-Bromophenyl)-1,4-oxazepane) are synthesized by condensing aldehydes with amino alcohols under acidic conditions, followed by ring closure . Key factors include:

- Temperature control : Elevated temperatures (70–100°C) accelerate cyclization but may promote side reactions.

- Catalyst selection : Acidic catalysts (e.g., HCl) improve protonation of intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A combination of techniques is required:

- 1H/13C NMR : Identify fluorine-induced deshielding effects. For example, the fluorine atom at position 6 causes characteristic splitting in adjacent proton signals (δ ~4.5–5.5 ppm) .

- HRMS : Confirm molecular formula (C₆H₁₀FNO₂) with <2 ppm mass accuracy.

- IR Spectroscopy : Detect oxazepane ring vibrations (C-O stretch at ~1100 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Note : Always compare spectra with literature data for analogous compounds (e.g., 7-Cyclopropyl-1,4-oxazepane hydrochloride) to validate assignments .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer: Fluorinated oxazepanes are sensitive to moisture and light. Best practices include:

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C.

- Purity monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in mobile phase) to detect hydrolysis byproducts.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing fluorinated oxazepane derivatives?

Methodological Answer: Discrepancies often arise from:

- Dynamic effects : Fluorine’s electronegativity may cause unexpected splitting in NMR. Use decoupling experiments or DFT calculations to model spin-spin interactions.

- Conformational flexibility : Variable-temperature NMR (VT-NMR) can reveal ring puckering or chair-flipping dynamics in oxazepanes .

- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals from minor contaminants.

Example : For (2S,6S,7S)-2,7-Diphenyl-6-methyl-4-tosyl-1,4-oxazepane, VT-NMR confirmed axial-equatorial isomerism at δ 1.2–1.8 ppm .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug discovery?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization.

- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer.

- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection ensures >98% enantiomeric excess .

Q. How should researchers design experiments to address low yields in fluorinated oxazepane synthesis?

Methodological Answer: Systematically troubleshoot using a Design of Experiments (DoE) approach:

Factor screening : Vary temperature, solvent, and catalyst concentration.

Response surface modeling : Identify optimal conditions (e.g., 85°C, 1.2 eq HCl in EtOAc).

Scale-up validation : Monitor exotherms and mixing efficiency using inline FTIR .

Case Study : For 3-(4-Bromophenyl)-1,4-oxazepane, adding 0.25% Et₃N during column chromatography improved yield from 50% to 69% by reducing tailing .

Q. What methodologies are recommended for analyzing metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- Metabolite identification : Use high-resolution MS/MS (Q-TOF) to detect fluorinated metabolites (e.g., hydroxylation at C3 or N-demethylation).

- Cross-species comparison : Compare metabolic pathways in human vs. rodent models to predict clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.